molecular formula C18H18ClN5OS B2627435 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 905780-66-7

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2627435
CAS RN: 905780-66-7
M. Wt: 387.89
InChI Key: NWWHGMDXISLHGW-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have shown significant antibacterial activity and are considered important antibacterial agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with different electrophilic reagents . This compound has been found to be a useful starting material for the synthesis of some new heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a sulfanyl group attached to an acetamide group . The exact structure can be determined using techniques such as FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactivity of this compound can be studied by its reaction with different electrophilic reagents . For example, it can react with triethyl orthoformate to give an ethoxymethylenamine derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be calculated based on its molecular formula . Its solubility, melting point, and other properties can be determined experimentally.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Anti-exudative Activity : Research on pyrolin derivatives, including structures similar to the compound , revealed that these compounds possess significant anti-exudative properties. A study conducted on white rats demonstrated that certain synthesized derivatives exhibited anti-exudative activity superior to the reference drug, diclofenac sodium, suggesting their potential as effective treatments for inflammation (Chalenko et al., 2019).

  • Antimicrobial Activity : A series of derivatives containing the 1,2,4-triazole ring system were synthesized and evaluated for their antimicrobial efficacy. Compounds with modifications at the triazole ring were found to exhibit promising antibacterial and antifungal properties, highlighting the potential of these derivatives in combating microbial infections (MahyavanshiJyotindra et al., 2011).

  • Antiviral and Virucidal Activity : Research on 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, closely related to the compound of interest, assessed their antiviral capabilities. Some derivatives were found to significantly reduce viral replication in human adenovirus type 5 and ECHO-9 virus, suggesting their potential application in developing antiviral drugs (Wujec et al., 2011).

  • Anticancer Properties : The synthesis and evaluation of derivatives for anticancer activity revealed that some compounds, specifically designed with 1,2,4-triazole and thiazole components, showed high selectivity against melanoma and breast cancer cell lines. This indicates the compound's potential in the development of new cancer therapies (Ostapiuk et al., 2015).

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-12-7-8-14(19)10-15(12)21-17(25)11-26-18-23-22-16(24(18)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWHGMDXISLHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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